molecular formula C4H4N2O3 B12363417 2-Oxo-1,5-dihydroimidazole-5-carboxylic acid

2-Oxo-1,5-dihydroimidazole-5-carboxylic acid

Cat. No.: B12363417
M. Wt: 128.09 g/mol
InChI Key: AELCXJGHILZCLK-UHFFFAOYSA-N
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Description

2-Oxo-1,5-dihydroimidazole-5-carboxylic acid is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industrial fields due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1,5-dihydroimidazole-5-carboxylic acid typically involves the cyclization of amido-nitriles. One such method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturing companies and are not publicly disclosed.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1,5-dihydroimidazole-5-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.

Scientific Research Applications

2-Oxo-1,5-dihydroimidazole-5-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxo-1,5-dihydroimidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The specific molecular targets and pathways involved depend on the particular application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-Oxo-1,5-dihydroimidazole-5-carboxylic acid include:

Uniqueness

What sets this compound apart from these similar compounds is its unique structure and the specific functional groups it contains. These unique features contribute to its distinct chemical properties and its wide range of applications in various fields.

Properties

Molecular Formula

C4H4N2O3

Molecular Weight

128.09 g/mol

IUPAC Name

2-oxo-1,5-dihydroimidazole-5-carboxylic acid

InChI

InChI=1S/C4H4N2O3/c7-3(8)2-1-5-4(9)6-2/h1-2H,(H,6,9)(H,7,8)

InChI Key

AELCXJGHILZCLK-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=O)NC1C(=O)O

Origin of Product

United States

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